![molecular formula C8H9NO3 B1267800 ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate CAS No. 27472-43-1](/img/structure/B1267800.png)
ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Overview
Description
“Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate” is a chemical compound with the molecular formula C8H9NO3 . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle .
Synthesis Analysis
The synthesis of “ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate” involves a reaction with an excess of DMFDMA and ammonium acetate . The reaction mixture is stirred at room temperature for 6 hours . The product is then purified by flash column chromatography .Molecular Structure Analysis
The molecular structure of “ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate” is characterized by a pyrrole ring attached to an acetate group . The InChI code for this compound is 1S/C8H9NO3/c1-2-12-8(11)7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3 .Physical And Chemical Properties Analysis
“Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate” is a yellow solid with a melting point of 44-45°C . Its molecular weight is 167.16 g/mol . The compound is stable under normal storage conditions .Scientific Research Applications
Pharmaceutical Synthesis
Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its pyrrole moiety is a common structure found in many therapeutic agents . This compound can be used to synthesize drugs with potential anti-inflammatory, antifungal, and antitumor properties due to the biological activity associated with pyrrole derivatives .
Antimicrobial Agents
Research has shown that pyrrole derivatives exhibit antimicrobial propertiesEthyl 2-oxo-2-(1H-pyrrol-2-yl)acetate could be used as a starting material for the development of new antimicrobial agents that target resistant strains of bacteria and fungi .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various cancers. The pyrrolopyrazine derivatives, which can be synthesized from this compound, have shown significant activity in kinase inhibition, making it a potential candidate for cancer therapy research .
Safety And Hazards
Future Directions
The future research directions for “ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate” and its derivatives could involve exploring their potential applications in medicinal chemistry, given the wide range of biological activities exhibited by pyrrole derivatives . Further studies could also focus on developing more efficient synthesis methods for this compound and its derivatives .
properties
IUPAC Name |
ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGFTCXFRSYMEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303966 | |
Record name | ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | |
CAS RN |
27472-43-1 | |
Record name | NSC163807 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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